1-(2-hydroxyethyl)-4-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one
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Overview
Description
1-(2-Hydroxyethyl)-4-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a compound of significant interest in various scientific fields due to its multifaceted chemical structure and potential applications. This compound's unique framework integrates elements such as hydroxyethyl, indolin-1-yl, and cyclopenta[d]pyrimidin, making it a subject of extensive research in chemistry, biology, medicine, and industry.
Mechanism of Action
Target of action
Compounds with an indolin-2-one structure are often studied for their potential as kinase inhibitors . Kinases are proteins that play a key role in cell signaling, growth, and division, and they are often targets for cancer therapies .
Mode of action
As potential kinase inhibitors, these compounds could bind to the active site of the kinase, preventing it from adding a phosphate group to its target protein. This could disrupt the signaling pathway and prevent the cell from dividing or growing .
Biochemical pathways
The exact pathways affected would depend on the specific kinases that the compound targets. Many kinases are involved in pathways related to cell growth and division, so inhibiting these kinases could potentially slow the growth of cancer cells .
Result of action
If the compound is effective as a kinase inhibitor, it could potentially slow or stop the growth of cancer cells. This could result in a decrease in the size of tumors and potentially improve the symptoms of cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps starting from readily available precursors. A general synthetic route may include:
Formation of the core cyclopenta[d]pyrimidin structure: : This step often involves cyclization reactions under basic or acidic conditions, using suitable starting materials like substituted aminopyrimidines and cyclopentene derivatives.
Attachment of the indolin-1-yl group: : This could be achieved via a nucleophilic substitution reaction where the indolin-1-yl moiety is introduced through appropriate halogenated intermediates.
Incorporation of the hydroxyethyl group: : This may be carried out via alkylation reactions using 2-hydroxyethyl precursors and corresponding leaving groups.
Industrial Production Methods
Industrial-scale production of 1-(2-hydroxyethyl)-4-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one would likely involve optimization of these synthetic steps to enhance yield, purity, and cost-effectiveness. Methods such as continuous flow synthesis, catalytic processes, and advanced purification techniques might be employed.
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxyethyl)-4-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one can undergo various chemical reactions:
Oxidation: : This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding keto or carboxylic acid derivatives.
Reduction: : Catalytic hydrogenation or reduction with agents like sodium borohydride can modify the oxo or imine functionalities.
Substitution: : Nucleophilic or electrophilic substitution reactions can introduce different functional groups on the pyrimidin, indolin, or hydroxyethyl moieties.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, catalytic hydrogenation.
Reaction Conditions: : Vary from mild to harsh, often requiring specific solvents, temperatures, and pH adjustments.
Major Products
Oxidation: : Ketones, carboxylic acids.
Reduction: : Alcohols, amines.
Substitution: : Various functionalized derivatives depending on the substituent and reaction conditions.
Scientific Research Applications
1-(2-Hydroxyethyl)-4-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is utilized in multiple domains:
Chemistry: : As a building block for synthesizing complex organic molecules.
Biology: : In studying enzyme inhibition and molecular interactions.
Medicine: : Potential therapeutic agent for its pharmacological properties.
Industry: : Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Compared to similar compounds such as:
1-(2-hydroxyethyl)-4-((2-(pyrrolidin-1-yl)-2-oxoethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one.
1-(2-hydroxyethyl)-4-((2-(piperidin-1-yl)-2-oxoethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one.
1-(2-hydroxyethyl)-4-((2-(morpholin-1-yl)-2-oxoethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one.
Properties
IUPAC Name |
4-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1-(2-hydroxyethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c23-11-10-22-16-7-3-5-14(16)18(20-19(22)25)26-12-17(24)21-9-8-13-4-1-2-6-15(13)21/h1-2,4,6,23H,3,5,7-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFOOHUMFLGBNCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC(=O)N3CCC4=CC=CC=C43)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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